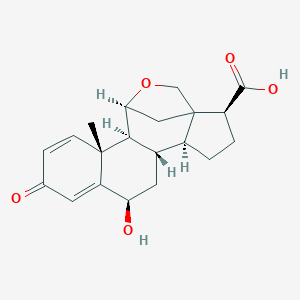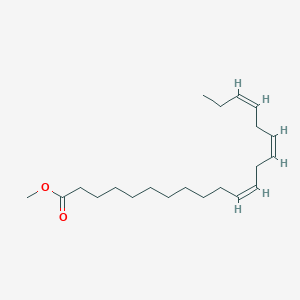![molecular formula C13H22O2 B052812 [1,1'-Bicyclohexyl]-1-カルボン酸 CAS No. 60263-54-9](/img/structure/B52812.png)
[1,1'-Bicyclohexyl]-1-カルボン酸
概要
説明
[1,1’-Bicyclohexyl]-1-carboxylic acid: is an organic compound with the molecular formula C13H22O2. It is a derivative of bicyclohexyl, where one of the hydrogen atoms is replaced by a carboxylic acid group. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research.
科学的研究の応用
Chemistry:
Catalysis: [1,1’-Bicyclohexyl]-1-carboxylic acid is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Polymer Science: It is used in the synthesis of polymers with unique mechanical and thermal properties.
Biology and Medicine:
Drug Development: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly in designing molecules with improved bioavailability and stability.
Biochemical Research: It serves as a model compound in studying the behavior of carboxylic acids in biological systems.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Surface Coatings: It is utilized in the formulation of surface coatings that require enhanced durability and chemical resistance.
準備方法
Synthetic Routes and Reaction Conditions:
Oxidation of Bicyclohexyl: One common method involves the oxidation of bicyclohexyl using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. This reaction introduces the carboxylic acid group to the bicyclohexyl structure.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with carbon dioxide (CO2) followed by acidification. For instance, bicyclohexyl magnesium bromide can react with CO2 to form the carboxylate salt, which is then acidified to yield [1,1’-Bicyclohexyl]-1-carboxylic acid.
Industrial Production Methods: Industrial production typically involves large-scale oxidation processes using controlled conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions:
Oxidation: [1,1’-Bicyclohexyl]-1-carboxylic acid can undergo further oxidation to form dicarboxylic acids under strong oxidizing conditions.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Substitution: The hydrogen atom of the carboxylic acid group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid)
Substitution: Nucleophiles such as amines or halides
Major Products:
Oxidation: Dicarboxylic acids
Reduction: Alcohols
Esterification: Esters
Substitution: Substituted carboxylic acids
作用機序
The mechanism of action of [1,1’-Bicyclohexyl]-1-carboxylic acid involves its interaction with various molecular targets, primarily through its carboxylic acid group. This group can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
Cyclohexanecarboxylic acid: Similar in structure but lacks the bicyclic nature.
Bicyclohexyl: The parent compound without the carboxylic acid group.
Dicarboxylic acids: Compounds with two carboxylic acid groups, such as adipic acid.
Uniqueness:
Structural Stability: The bicyclic structure provides enhanced stability compared to monocyclic analogs.
Versatility: The presence of the carboxylic acid group allows for a wide range of chemical modifications and applications.
Research Potential: Its unique properties make it a valuable compound for studying fundamental chemical and biological processes.
特性
IUPAC Name |
1-cyclohexylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c14-12(15)13(9-5-2-6-10-13)11-7-3-1-4-8-11/h11H,1-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSRFXJWBKOROD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209017 | |
| Record name | (1,1'-Bicyclohexyl)-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60263-54-9 | |
| Record name | [1,1′-Bicyclohexyl]-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60263-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Bi(cyclohexane))-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060263549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Bicyclohexyl)-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-bicyclohexyl]-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1,1'-BI(CYCLOHEXANE))-1-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725U788K6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)




![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)

